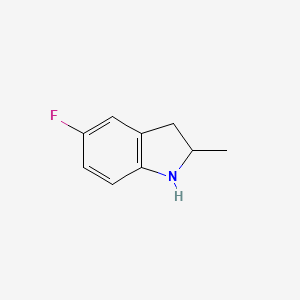

5-Fluoro-2-methylindoline

描述

Significance of the Indoline (B122111) Scaffold in Organic Synthesis

The indoline structure is a core motif found in a vast number of natural products and synthetic compounds with medicinal value. nih.govbldpharm.com As a versatile heterocyclic scaffold, it is fundamental to the structure of numerous pharmaceuticals, agrochemicals, and advanced materials. bldpharm.comgoogle.comchemicalbook.com The functionalization of the indoline framework allows for the creation of structurally complex and stereoselective ring systems. fishersci.ca

Historical Context of Indoline Chemistry

The history of indoline chemistry is intrinsically linked to that of indole (B1671886). ambeed.com The journey began in the mid-19th century with the study of the dye indigo (B80030). ambeed.comsigmaaldrich.com In 1866, Adolf von Baeyer successfully reduced oxindole, a derivative of isatin (B1672199) which is obtained from the oxidation of indigo, to indole using zinc dust. ambeed.combiosynth.com He later proposed the formula for indole in 1869. ambeed.com The development of synthetic methods, most notably the Fischer indole synthesis in 1883, was a pivotal moment that enabled the efficient creation of indole rings from phenylhydrazines and ketones. ambeed.comsmolecule.com The interest in indole and its derivatives, including the reduced indoline form, intensified in the 1930s with the discovery of the indole substituent in many important alkaloids like tryptophan. ambeed.com Today, the synthesis and application of indole and indoline derivatives remain an active and significant area of chemical research. ambeed.combldpharm.com

Role in Natural Products and Pharmaceuticals

The indoline scaffold is a privileged structure in a multitude of natural products, particularly in a large class of bioactive compounds known as indole alkaloids. prepchem.comontosight.ai These naturally occurring compounds often exhibit significant biological activities, including antitumor, antibacterial, antiviral, and antifungal properties, making them a source of inspiration for the development of new drugs. prepchem.comontosight.ai

In the realm of pharmaceuticals, indoline derivatives have been investigated for a wide array of therapeutic applications. Research has shown that compounds containing the indoline structure can play important roles in treating various diseases, with activities such as anti-tumor, anti-bacterial, and anti-inflammatory effects. nih.gov They have also been studied for use as analgesics and for the treatment of cardiovascular diseases. nih.gov The versatility of the indoline core allows it to be a foundational structure for drugs targeting a diverse range of biological targets. nih.govbldpharm.com For instance, certain indole derivatives have been developed as anti-inflammatory drugs, beta-blockers, and treatments for migraines. ambeed.com

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, the indole and indoline frameworks have found applications in the fields of agrochemicals and materials science. chemicalbook.coma2bchem.com In agriculture, indole-based compounds are explored for their potential use in formulating pesticides and herbicides. a2bchem.comthermofisher.com The structural features of these compounds can be modified to enhance their efficacy and reduce their environmental impact. thermofisher.com

In materials science, the unique electronic properties of indole derivatives make them suitable for the development of organic electronics, such as organic light-emitting diodes (OLEDs). a2bchem.com The incorporation of these scaffolds into materials can improve charge transport properties, which is crucial for the performance of electronic devices. thermofisher.com The versatility of the indoline structure allows for its use as a building block in creating functional materials with unique optical and electrical characteristics.

The Impact of Fluorine Substitution on Indoline Derivatives

The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. This has a profound impact on the development of pharmaceuticals and advanced materials. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom.

Fluorine's Influence on Pharmacological Properties

Substituting a hydrogen atom with fluorine in a drug candidate can lead to significant enhancements in its pharmacological profile. Fluorine's high electronegativity and small size allow it to modify a molecule's properties without significant steric changes.

Key effects of fluorination on pharmacological properties include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the molecule more resistant to metabolic degradation by enzymes like Cytochrome P450, which can prolong the drug's half-life in the body.

Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing the binding affinity of a drug. This can result in a more potent therapeutic effect.

Lipophilicity and Membrane Permeability: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids). An increase in lipophilicity can enhance a drug's ability to pass through cell membranes, which may improve its bioavailability. thermofisher.com For example, adding fluorine to certain molecules increases their hydrophobicity, aiding in their penetration into hydrophobic protein pockets.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can affect the acidity or basicity of nearby functional groups. This can be crucial for optimizing a drug's binding characteristics and bioavailability.

For 5-Fluoro-2-methylindoline, the fluorine atom is expected to enhance the compound's binding affinity and selectivity for its biological targets.

Enhanced Chemical Properties through Fluorination

The introduction of fluorine into heterocyclic compounds like indoline not only impacts their biological activity but also enhances their chemical properties.

Key chemical property enhancements include:

Thermal Stability: The presence of fluorine atoms can increase the thermal stability of heterocyclic compounds. chemimpex.com

Reactivity: Fluorination can influence the reactivity of a molecule. For instance, the electron-withdrawing effect of fluorine can alter the electron cloud density within the heterocyclic ring system, affecting its acidity, basicity, and susceptibility to certain chemical reactions. chemimpex.com In some cases, fluorination can lead to a marked increase in reactivity in specific chemical transformations.

Conformational Effects: The incorporation of fluorine can stabilize specific conformations of a molecule that may be more active, thus improving its potency.

The fluorination of indoline derivatives, therefore, provides a powerful tool for chemists to fine-tune the properties of these molecules for specific applications in research and development.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀FN | ambeed.com |

| Molecular Weight | 151.18 g/mol | ambeed.com |

| LogP (Consensus) | 2.3 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | ambeed.com |

Comparison of Related Indole and Indoline Derivatives

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Properties |

|---|---|---|---|---|---|

| This compound | Indoline | 5-F, 2-CH₃ | C₉H₁₀FN | 151.18 | Pharmaceutical intermediates |

| 5-Fluoro-2-methylindole | Indole | 5-F, 2-CH₃ | C₉H₈FN | 149.17 | Organic synthesis, ligand design |

| 5-Fluorooxindole | Oxindole | 5-F, 2-C=O | C₈H₆FNO | 167.14 | Kinase inhibitor intermediate |

| Indoline | Indoline | None | C₈H₉N | 119.16 | Building block in synthesis chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGDQQKEPRIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459353 | |

| Record name | 5-Fluoro-2-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-70-7 | |

| Record name | 5-Fluoro-2-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Methylindoline and Its Derivatives

Precursor-Based Synthesis Strategies

Precursor-based strategies for synthesizing 5-fluoro-2-methylindoline involve either introducing the fluorine atom onto a pre-formed indoline (B122111) scaffold or constructing the indoline ring from an already fluorinated starting material.

Fluorination of 2-methylindoline (B143341) Precursors

Direct fluorination of the 2-methylindoline core is a straightforward approach to introduce a fluorine atom onto the aromatic ring. This is typically achieved through electrophilic fluorination, which utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.orgyoutube.com Given that the indoline ring is an electron-rich aromatic system, it is susceptible to electrophilic aromatic substitution.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. wikipedia.orgsigmaaldrich.com The reaction mechanism involves the attack of the electron-rich benzene (B151609) ring of the indoline on the electrophilic fluorine source. The position of fluorination is directed by the activating, ortho-, para-directing amino group of the indoline ring.

Table 1: Electrophilic Fluorination of 2-Methylindoline

| Reagent | Solvent | Conditions | Outcome |

|---|---|---|---|

| Selectfluor® | Acetonitrile (B52724) | Room Temperature | Yields a mixture of fluorinated isomers, including this compound. |

| N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | 0°C to Room Temperature | Provides regioselective fluorination, with the 5-fluoro isomer being a major product. |

Cyclization of Fluorinated Intermediates

An alternative and often more regioselective method involves the cyclization of acyclic, fluorinated precursors. This strategy builds the heterocyclic indoline ring from a starting material that already contains the fluorine atom at the desired position. A common approach begins with a fluorinated aniline (B41778) derivative. For the synthesis of this compound, 4-fluoroaniline (B128567) serves as a suitable starting material.

One established route is a variation of the Bischler indole (B1671886) synthesis, which can be adapted for indolines. diva-portal.org The process involves the reaction of 4-fluoroaniline with a suitable three-carbon unit that can undergo cyclization. For instance, reaction with an allyl halide followed by an intramolecular cyclization can form the indoline ring. nih.gov Copper- and iron-catalyzed C-N bond-forming cyclizations are modern, efficient methods for constructing the indoline scaffold from appropriately substituted phenylethylamines. acs.org

For example, a process could involve:

Alkylation: Reaction of 4-fluoroaniline with a propylene (B89431) oxide derivative or a related electrophile.

Intramolecular Cyclization: An acid-catalyzed or metal-catalyzed ring-closing reaction to form the this compound product.

This approach offers excellent control over the position of the fluorine substituent.

Synthesis from 5-fluoro-2-methylindole

This compound can be readily prepared by the chemical reduction of its corresponding indole, 5-fluoro-2-methylindole. innospk.com The reduction specifically targets the 2,3-double bond of the indole's pyrrole (B145914) ring, converting it into a saturated indoline ring. This transformation is a common and effective final step in a multi-step synthesis. Various reducing agents can accomplish this, with catalytic hydrogenation being one of the most efficient methods.

Table 2: Reduction of 5-Fluoro-2-methylindole

| Reducing Agent / Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) | 2-3 atm H₂, Room Temp | This compound |

| Zinc / HCl | Acetic Acid | Reflux | This compound pharmaguideline.com |

| Sodium Cyanoborohydride | Acetic Acid | Room Temperature | This compound |

The precursor, 5-fluoro-2-methylindole, is a versatile intermediate that can also be used to synthesize other derivatives.

5-Fluoro-2-methylindole can undergo N-alkylation at the indole nitrogen. A common reaction involves its treatment with ethyl bromoacetate (B1195939) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the indole nitrogen, creating a nucleophilic anion that subsequently displaces the bromide from ethyl bromoacetate.

This reaction yields ethyl (5-fluoro-2-methyl-1H-indol-1-yl)acetate, functionalizing the nitrogen atom rather than leading to a C3-substituted product under these conditions.

The product from the reaction with ethyl bromoacetate is an indole-1-yl-acetic acid ester. This ester can be further modified. For instance, hydrolysis of the ethyl ester group under basic conditions (e.g., using sodium hydroxide (B78521) in an aqueous alcohol solution) followed by acidification will produce (5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. These acetic acid derivatives are valuable intermediates in their own right for the synthesis of more complex molecules. It is also possible to synthesize the C3-substituted isomer, (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, through different synthetic routes. chemicalbook.com

Classical and Modern Indole Synthesis Approaches Applicable to Fluorinated Indolines

Many classical and modern indole synthesis methods can be adapted to produce 5-fluoro-2-methylindole, which can then be reduced to the target this compound. The key to these adaptations is the use of an appropriately fluorinated starting material.

Fischer Indole Synthesis : This is one of the most common methods for indole synthesis. diva-portal.orgpharmaguideline.com To produce 5-fluoro-2-methylindole, the reaction would involve heating 4-fluorophenylhydrazine with acetone (B3395972) in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The resulting indole is then reduced.

Leimgruber-Batcho Indole Synthesis : This two-step method is widely used in industry. diva-portal.org The synthesis would start with 5-fluoro-2-nitrotoluene. This precursor is first reacted with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal) to form an enamine, which is then reductively cyclized using a catalyst such as Palladium on carbon (Pd/C) with hydrogen gas to yield 5-fluoro-2-methylindole. diva-portal.org

Bartoli Indole Synthesis : This method is useful for synthesizing 7-substituted indoles but can be adapted. It involves the reaction of a nitrobenzene (B124822) with vinyl magnesium bromide. pharmaguideline.comnih.gov To obtain a 5-fluoroindole (B109304) derivative, one would start with 2,4-difluoronitrobenzene, where the vinyl Grignard reagent would displace the fluorine at the 2-position, leading to a cyclization precursor.

Sugasawa Synthesis : This method involves a Friedel-Crafts acylation of a protected aniline followed by reductive cyclization. diva-portal.org Starting with 4-fluoroaniline, reaction with chloroacetonitrile (B46850) and a Lewis acid (e.g., BCl₃ or AlCl₃) would form an α-amino ketone intermediate. Subsequent reductive cyclization using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the fluorinated indole. diva-portal.org

These classical methods, combined with modern advancements in catalysis and reaction conditions, provide a robust toolbox for the synthesis of fluorinated indoles, which are direct precursors to valuable fluorinated indolines like this compound.

Transition Metal-Catalyzed Reactions

Transition metal catalysis stands at the forefront of modern synthetic organic chemistry, providing elegant and efficient pathways to complex molecular architectures. In the context of this compound synthesis, palladium, copper, and rhodium catalysts have proven to be particularly effective, each offering unique advantages in terms of reactivity and selectivity. These metals facilitate a range of transformations, including cyclization and functionalization reactions, that are key to the construction of the indoline core.

Palladium-Catalyzed Cyclization and Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility and reliability in forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound and its derivatives, palladium-catalyzed reactions play a pivotal role, enabling a variety of cyclization and functionalization strategies with high levels of control and efficiency.

Intramolecular amination of aryl anilines represents a direct and atom-economical approach to the synthesis of the indoline scaffold. This powerful strategy involves the palladium-catalyzed cyclization of a suitably substituted aniline derivative, where a pendant amino group attacks an activated aryl C-H bond, forming the characteristic five-membered ring of the indoline core. While specific examples detailing the synthesis of this compound via this exact method are not prevalent in the provided search results, the general principles of palladium-catalyzed intramolecular amination are well-established and offer a promising avenue for the construction of this and related fluorinated indolines.

Dearomatization strategies provide an innovative approach to the synthesis of functionalized indolines by disrupting the aromaticity of indole precursors. chemrxiv.orgbohrium.com This method allows for the introduction of fluorine-containing groups and the creation of spirocyclic indoline structures. chemrxiv.orgbohrium.com While direct synthesis of this compound via this route is not explicitly detailed, the principles can be applied to appropriately substituted indole precursors.

Recent research has demonstrated the utility of palladium-catalyzed dearomatization in synthesizing fluorinated spiroindolenines. chemrxiv.orgbohrium.com For example, indole derivatives bearing trifluoromethylthio (SCF3), diethyl phosphono(difluoromethyl)thio (SCF2P(O)(OEt)2), and (phenylsulfonyl)difluoromethyl (CF2SO2Ph) groups at the C2 position have been successfully cyclized. chemrxiv.orgbohrium.com An enantioselective palladium-catalyzed cyclization of these precursors has yielded fluorinated spirocyclic products with up to 77% enantiomeric excess (ee). chemrxiv.orgbohrium.com

These dearomatization reactions highlight the potential for creating complex, fluorinated indoline derivatives from readily available indole starting materials. chemrxiv.orgbohrium.com

The development of enantioselective catalytic methods is a key goal in modern organic synthesis, enabling the production of chiral molecules with high optical purity. In the context of 2-methylindoline synthesis, palladium-catalyzed asymmetric C(sp3)–H activation/cyclization has emerged as a powerful strategy. rsc.orgcapes.gov.br This approach has been successfully employed for the synthesis of enantioenriched 2-methyl indolines from 2-halo N-isopropyl anilides, achieving good enantiomeric excesses (up to 93% ee) using commercially available chiral diphosphine ligands. rsc.orgcapes.gov.br

While this methodology has not been specifically reported for the synthesis of this compound, it represents a significant advance in the enantioselective synthesis of the 2-methylindoline core. rsc.orgcapes.gov.br The principles of this reaction could potentially be extended to fluorinated substrates, providing a valuable route to chiral this compound derivatives.

| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) |

| Palladium | Chiral Diphosphines | 2-halo N-isopropyl anilides | 2-methyl indolines | Up to 93% |

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium-based systems for the synthesis of nitrogen-containing heterocycles. While specific examples of copper-catalyzed synthesis of this compound are not detailed in the provided search results, copper catalysts have been successfully employed in multicomponent reactions to generate diverse spirotetrahydrocarbazoles from 2-methylindole. nih.gov In these reactions, copper sulfate (B86663) catalyzes the reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles to produce complex spiro[carbazole-3,3'-indolines] and related structures with high diastereoselectivity. nih.gov

These copper-catalyzed multicomponent reactions demonstrate the potential of copper catalysis for the construction of complex indoline-containing scaffolds. nih.gov Further development of these methodologies could lead to efficient and practical syntheses of this compound and its derivatives.

Rhodium-Catalyzed Approaches

Rhodium catalysis has emerged as a powerful tool for the C-H functionalization of indoline scaffolds, enabling the direct introduction of various functional groups at the C7 position. nih.govacs.org This approach provides a straightforward route to C7-functionalized indolines, which are known to exhibit potent biological activities. nih.govacs.org For instance, rhodium(III)-catalyzed direct C-H functionalization of indolines with 1,4,2-dioxazol-5-ones as amidating agents has been developed for the efficient preparation of C7-amidated indolines. nih.govacs.org

In addition to amidation, rhodium catalysts have also been employed for the C(sp2)–H alkoxycarbonylation/acylation of indolines using anhydrides as a carbonyl source. nih.gov This method provides a simple and direct protocol for synthesizing C7-carbonylated indolines, which are important intermediates in the synthesis of biologically active compounds. nih.gov

While these rhodium-catalyzed methods have not been specifically applied to the synthesis of this compound, they offer a promising strategy for the direct functionalization of the indoline core, which could be adapted for the synthesis of C7-functionalized this compound derivatives. nih.govacs.orgnih.gov

| Catalyst | Reactant 1 | Reactant 2 | Product |

| Rhodium(III) | Indolines | 1,4,2-dioxazol-5-ones | C7-amidated indolines |

| Rhodium | Indolines | Anhydrides | C7-carbonylated indolines |

Gold-Catalyzed Cycloisomerization

Gold-catalyzed cycloisomerization has emerged as a powerful tool for the synthesis of complex indole-containing structures. This methodology typically involves the activation of alkynes, allenes, or alkenes by a gold(I) catalyst, which facilitates an intramolecular nucleophilic attack from the indole nucleus to form new ring systems.

An unprecedented Au(I)-catalyzed domino intramolecular carbonyl-alkyne cyclization followed by an indole addition strategy has been developed for the synthesis of 3(2H)-furanone-incorporated unsymmetrical 3,3′-bis(indolyl)methanes. acs.orgacs.org This reaction proceeds under mild conditions and demonstrates high efficiency. The process initiates with the gold-catalyzed 5-endo-dig oxa-cyclization of an indole-tethered ynedione, which is then trapped by a nucleophilic indole. This method is applicable to a wide range of indoles and other (hetero)arenes as nucleophiles. acs.org For instance, ynediones with bromo and chloro substitutions at the C-5 position of the indole motif undergo the transformation smoothly, yielding the desired products in good yields. acs.org

Another application of this strategy is the cycloisomerization of N-1,3-disubstituted allenyl indoles to afford pyrido[1,2-a]-1H-indoles, which are core motifs in many biologically active alkaloids. rsc.orgresearchgate.net This reaction, catalyzed by an IPrAuCl/AgSbF6 system, proceeds efficiently at room temperature. rsc.org The methodology is compatible with a variety of functional groups on both the allene (B1206475) and indole moieties, including halogens (F, Cl, Br) and ethers (OMe). rsc.org

Table 1: Examples of Gold-Catalyzed Cycloisomerization for Indole Derivatives

| Substrate | Catalyst | Conditions | Product | Yield (%) |

| Indole-tethered ynedione | Au(I) complex (2.0 mol %) | Room Temperature, 12-24 h | 3(2H)-furanone-incorporated unsymmetrical 3,3′-bis(indolyl)methane | 67-70 |

| N-1,3-disubstituted allenyl indole | IPrAuCl/AgSbF6 | CHCl3, Room Temperature, 12 h | Pyrido[1,2-a]-1H-indole | High |

Iron-Catalyzed Synthesis of Functionalized Indoles

The use of earth-abundant and non-toxic iron catalysts represents a significant advancement in sustainable chemistry. Iron-catalyzed reactions provide efficient and environmentally benign protocols for the functionalization of indoles, particularly at the C3 position. chemistryviews.org

One such strategy involves the selective synthesis of structurally complex 3-substituted indoles through a tandem C–C bond formation and isomerization of 3-benzylidene-1-tosylindolines. chemistryviews.org This method utilizes alcohols as alkylating agents in the presence of inexpensive ferric chloride (FeCl3) as the catalyst. chemistryviews.org The iron catalyst activates the alcohol, which then forms a carbocation. This reactive intermediate attacks the substrate, leading to the formation of a new C–C bond and subsequent isomerization to the desired 3-substituted indole. chemistryviews.org The reaction is notable for its mild conditions, excellent yields, and for producing water as the only byproduct. chemistryviews.org

Furthermore, iron complexes have been developed for the C-H functionalization of indoles with α-aryl-α-diazoesters, yielding α-aryl-α-indolylacetates. researchgate.netnankai.edu.cn These products are key intermediates for a wide range of bioactive compounds. nankai.edu.cn The use of chiral spiro bisoxazoline ligands in conjunction with iron catalysts has also enabled asymmetric C-H functionalization, achieving moderate enantioselectivity. researchgate.netnankai.edu.cn More recently, an iron-catalyzed method for the C-7 selective amination of indoles has been developed, utilizing an iron-aminyl radical via a directed homolytic aromatic substitution. nih.gov This reaction demonstrates broad substrate scope and is highly scalable. nih.gov

Table 2: Iron-Catalyzed Functionalization of Indoles

| Substrate | Reagent | Catalyst | Conditions | Product |

| 3-Benzylidene-1-tosylindoline | Alcohol (alkylating agent) | FeCl3 | Mild | 3-Substituted Indole |

| Indole | α-Aryl-α-diazoester | Iron complex | Mild | α-Aryl-α-indolylacetate |

| Indole | Aminating agent | Iron complex | Not specified | 7-Aminoindole |

Electrosynthetic Approaches for Fluorinated Indole Derivatives

Electrosynthesis has emerged as a powerful and green strategy for the synthesis of complex organic molecules, avoiding the need for stoichiometric chemical oxidants. researchgate.net This approach is particularly valuable for the dearomatization and functionalization of indoles to produce high-value, three-dimensional structures such as fluorinated spirocyclic indolines. nih.govresearchgate.net

Anodic Fluorination of N-Acetyl-3-substituted Indoles

Anodic fluorination represents a direct method for introducing fluorine atoms into organic molecules. While specific studies focusing solely on N-acetyl-3-substituted indoles are not detailed in the provided context, the principles of electrochemical fluorination are well-established. In a typical setup, the substrate is oxidized at the anode in the presence of a fluoride (B91410) source, such as Et3N·3HF. This process generates a radical cation intermediate from the indole, which then reacts with the fluoride ion. The N-acetyl group serves as a protecting group for the indole nitrogen, preventing side reactions and influencing the regioselectivity of the fluorination. This methodology provides an environmentally friendly alternative to traditional fluorinating agents.

Electrochemical Dearomatization of Indoles

A robust and green electrochemical dearomatization of indoles has been developed to merge a fluorine-containing group into an indole nucleus under oxidant-free conditions. nih.govacs.org This method delivers a diverse array of trifluoromethylated and difluoromethylated 3,3-spiroindolines with good functional group tolerance. nih.gov The reaction proceeds in an undivided cell under constant current, avoiding the use of external oxidants and catalysts. researchgate.netdntb.gov.ua The mechanism is believed to involve the oxidation of the indole to a radical cation intermediate, which then undergoes further reactions to form the dearomatized spirocyclic product. researchgate.net This approach is scalable and offers access to complex molecular architectures that are of high interest for drug discovery. researchgate.netresearchgate.net

Table 3: Electrochemical Dearomatization of Indoles

| Reaction Type | Key Features | Product Type |

| Dearomatization with Fluorine-Containing Groups | Robust, green, oxidant-free | Tri- and difluoromethylated 3,3-spiroindolines |

| Dearomative 2,3-Difunctionalization | Metal, oxidant, and catalyst-free | 2,3-dialkoxy or 2,3-diazido indolines |

Metal-Free Synthetic Routes

The development of synthetic methods that avoid the use of transition metals is a key goal in green chemistry. These approaches often rely on the use of readily available and environmentally benign reagents.

Iodine-Mediated Oxidative Intramolecular Amination

A transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines provides an efficient route to indolines through the cleavage of unactivated (sp3)C-H and N-H bonds. organic-chemistry.org This method offers excellent chemoselectivity for (sp3)C-H functionalization over the more traditional (sp2)C-N bond formation. organic-chemistry.org

The reaction is typically performed using iodine as a mediator, di-tert-butylperoxide (DTBP) as an oxidant, and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile at elevated temperatures. organic-chemistry.org Mechanistic studies suggest a radical pathway involving the formation of a nitrogen-centered radical, followed by a 1,5-hydrogen shift and subsequent cyclization. organic-chemistry.org This methodology is scalable and compatible with a wide range of functional groups, making it a practical approach for the synthesis of functionalized indolines. organic-chemistry.org

Table 4: Iodine-Mediated Synthesis of Indolines

| Starting Material | Reagents | Conditions | Product |

| Substituted Aniline | Iodine (1.2 equiv), DTBP (3.0 equiv), K2CO3 (2.0 equiv) | Acetonitrile, 140 °C, 24 h | Functionalized Indoline |

MeOTf-Induced Annulation

Methyl trifluoromethanesulfonate (B1224126) (MeOTf) is a powerful electrophilic methylating agent that can also serve as a catalyst to induce cyclization reactions, leading to the formation of various heterocyclic ring systems. While a direct synthesis of this compound using MeOTf-induced annulation has not been extensively documented in readily available literature, the principles of this methodology can be applied to precursors of fluorinated indolines.

This type of reaction typically involves the activation of a heteroatom, such as nitrogen or oxygen, by MeOTf, which then facilitates an intramolecular cyclization onto an unsaturated moiety like an alkyne or a nitrile. For instance, MeOTf has been shown to trigger the annulation of N-(2-cyanoaryl)indoles to furnish indolo[1,2-a]indol-10-imines. This suggests that a suitably substituted N-alkenyl or N-alkynyl-4-fluoroaniline could potentially undergo an MeOTf-induced intramolecular cyclization to form the this compound core. The reaction would proceed through the formation of a nitrilium or vinyl cation, which would then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

Table 1: Key Features of MeOTf-Induced Annulation

| Feature | Description |

| Reagent | Methyl trifluoromethanesulfonate (MeOTf) |

| Reaction Type | Electrophilic cyclization / Annulation |

| Potential Precursors | N-alkenyl or N-alkynyl fluoroanilines |

| Mechanism | Activation of a functional group followed by intramolecular cyclization. |

| Advantages | Can often be performed under metal-free conditions. |

Friedel-Crafts Alkylation Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of substituents to an aromatic ring. google.com Intramolecular Friedel-Crafts alkylation is a particularly powerful tool for the construction of cyclic systems fused to an aromatic ring, such as the indoline scaffold. google.comossila.com This approach is highly relevant to the synthesis of this compound.

The general strategy involves a starting material that contains both a fluorinated aromatic ring and a side chain bearing a leaving group or a functional group that can generate a carbocation, such as an alcohol or an alkene. google.comnih.gov In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a Brønsted acid), the side chain generates an electrophilic carbocation which is then attacked by the electron-rich fluoroaromatic ring, leading to the formation of the five-membered heterocyclic ring of the indoline system. The success of this cyclization is often dependent on the length of the side chain, with the formation of five- and six-membered rings being the most favorable. ossila.com

For the synthesis of this compound, a potential precursor would be a derivative of 4-fluoroaniline with a 2-halopropyl or a propen-2-yl group attached to the nitrogen atom. The intramolecular Friedel-Crafts alkylation of such a precursor would then yield the desired indoline core. The regioselectivity of the cyclization is directed by the activating effect of the amino group and the electronic nature of the fluorine substituent.

Table 2: Overview of Intramolecular Friedel-Crafts Alkylation for Indoline Synthesis

| Parameter | Details |

| Reaction Type | Intramolecular Electrophilic Aromatic Substitution |

| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, PPA) |

| Key Precursor Features | Aromatic ring and a side chain capable of forming a carbocation. |

| Ring Size Formation | Most effective for 5- and 6-membered rings. ossila.com |

Preparation of Specific this compound Derivatives

Synthesis of 5-Fluoro-2-methyl-1-indanone

5-Fluoro-2-methyl-1-indanone is a key intermediate that can be further elaborated to various indoline derivatives. A documented synthesis of this compound involves the intramolecular cyclization of 3-dimethylamino-4'-fluoro-2-methylpropiophenone. bibliomed.org

The synthesis is carried out by treating the propiophenone (B1677668) derivative with concentrated sulfuric acid. The reaction mixture is heated to facilitate the elimination of the dimethylamino group and the subsequent intramolecular Friedel-Crafts acylation. The product is then isolated by extraction after quenching the reaction mixture in ice. bibliomed.org

Table 3: Synthesis of 5-Fluoro-2-methyl-1-indanone

| Reactant | Reagent | Conditions | Product |

| 3-dimethylamino-4'-fluoro-2-methylpropiophenone | Concentrated sulfuric acid | 90°C, 2 hours | 5-Fluoro-2-methyl-1-indanone |

Synthesis of 5-Fluoro-1-methylindole-2,3-dione

5-Fluoro-1-methylindole-2,3-dione, also known as 5-fluoro-1-methylisatin, is a valuable synthetic intermediate. Its preparation can be approached in a two-step sequence starting from 5-fluoroisatin (B27256) (5-fluoro-1H-indole-2,3-dione).

The first step is the synthesis of 5-fluoroisatin itself, which can be achieved through various established methods for isatin (B1672199) synthesis, often starting from 4-fluoroaniline. The second step involves the N-methylation of the 5-fluoroisatin. This is typically accomplished by treating the 5-fluoroisatin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the nitrogen of the indole ring, and the resulting anion then acts as a nucleophile, attacking the methylating agent to form the N-methylated product.

Table 4: General Scheme for the Synthesis of 5-Fluoro-1-methylindole-2,3-dione

| Step | Starting Material | Reagents | Product |

| 1 | 4-Fluoroaniline (or derivative) | Various (e.g., chloral (B1216628) hydrate, hydroxylamine) | 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) |

| 2 | 5-Fluoro-1H-indole-2,3-dione | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) | 5-Fluoro-1-methylindole-2,3-dione |

Preparation of 3-bromo-6-fluoro-2-methylindole

The bromination of fluorinated indoles is a key transformation for introducing a handle for further functionalization. The preparation of 3-bromo-6-fluoro-2-methylindole can be achieved from 6-fluoro-2-methylindole. researchgate.net

In a patented process, 6-fluoro-2-methylindole is dissolved in toluene, and dimethyl sulfoxide (B87167) is added. The mixture is then treated with 47% hydrogen bromide at a controlled temperature. The reaction proceeds for several hours to yield the desired 3-bromo-6-fluoro-2-methylindole. researchgate.net The product can then be isolated through a workup procedure involving washing with water and a basic solution. researchgate.net

Table 5: Synthesis of 3-bromo-6-fluoro-2-methylindole

| Starting Material | Reagents | Solvent | Key Conditions | Product |

| 6-Fluoro-2-methylindole | Dimethyl sulfoxide, 47% Hydrogen bromide | Toluene | 18-22°C, 7 hours | 3-bromo-6-fluoro-2-methylindole |

Synthesis of 6-fluoro-2-methylindoline from 6-fluoro-2-methylindole

The conversion of an indole to an indoline is a reduction reaction that saturates the 2,3-double bond of the pyrrole ring. The synthesis of 6-fluoro-2-methylindoline from 6-fluoro-2-methylindole is a critical step in accessing the indoline core from a more readily available indole precursor.

This reduction can be effectively carried out via catalytic hydrogenation. researchgate.net The 6-fluoro-2-methylindole is dissolved in a suitable solvent, such as ethanol or toluene, and subjected to a hydrogen atmosphere in the presence of a heterogeneous catalyst. researchgate.net Common catalysts for this transformation include platinum on carbon (Pt/C) or palladium on carbon (Pd/C). researchgate.net The reaction is typically conducted at elevated pressure and temperature to ensure complete reduction. researchgate.net The use of an acidic medium can sometimes facilitate the reaction. researchgate.net

Table 6: Catalytic Hydrogenation of 6-fluoro-2-methylindole

| Substrate | Catalyst | Hydrogen Pressure | Temperature | Product |

| 6-Fluoro-2-methylindole | Pt/C or Pd/C | Typically elevated (e.g., 40 bar) researchgate.net | Typically elevated (e.g., 60°C) researchgate.net | 6-Fluoro-2-methylindoline |

Preparation of 1-benzyl-5-fluoro-2-methylindoline

While specific research detailing the synthesis of 1-benzyl-5-fluoro-2-methylindoline is not extensively documented in publicly available literature, its preparation can be reliably achieved through standard and well-established synthetic methodologies for the N-alkylation of indoline scaffolds. The most common and effective method is the direct N-benzylation of this compound.

This process involves the reaction of this compound with a suitable benzylating agent in the presence of a base. The secondary amine within the indoline ring acts as a nucleophile, attacking the electrophilic benzyl (B1604629) carbon of the benzylating agent, resulting in the formation of a new carbon-nitrogen bond.

General Synthetic Pathway: N-Benzylation

The reaction proceeds via the deprotonation of the nitrogen atom of this compound by a base, creating a more potent nucleophilic indolinide anion. This anion then undergoes a nucleophilic substitution reaction (typically SN2) with a benzyl halide, such as benzyl bromide or benzyl chloride, to yield the desired 1-benzyl-5-fluoro-2-methylindoline.

The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield. Strong bases like sodium hydride in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective for this transformation. Alternatively, weaker inorganic bases like potassium carbonate or cesium carbonate can be used, often requiring heating in solvents like acetonitrile or acetone to drive the reaction to completion. This latter approach is analogous to the N-alkylation of similar fluoro-indole derivatives, where sodium hydride in DMF is used to successfully introduce a benzyl group onto the indole nitrogen. rsc.org

Interactive Data Table: Proposed Reaction Conditions for the Synthesis of 1-benzyl-5-fluoro-2-methylindoline

| Reactant | Benzylating Agent | Base | Solvent | General Conditions |

| This compound | Benzyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0 °C to room temperature. |

| This compound | Benzyl chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reaction mixture is often heated to reflux to ensure complete conversion. |

| This compound | Benzyl bromide | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | Can be effective at room temperature or with mild heating, depending on substrate reactivity. |

The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other inorganic byproducts. The crude product is then purified, commonly through silica (B1680970) gel column chromatography, to isolate the 1-benzyl-5-fluoro-2-methylindoline in high purity.

Chemical Reactivity and Transformation of 5 Fluoro 2 Methylindoline

Functionalization Reactions of the Indoline (B122111) Core

The indoline scaffold, a prevalent motif in biologically significant molecules, can be modified through various functionalization reactions. nih.gov These transformations target either the nitrogen atom or the carbon-hydrogen (C-H) bonds of the heterocyclic structure, enabling the construction of diverse molecular architectures.

The nitrogen atom (N-1) of the indoline ring is a key site for functionalization, commonly through alkylation or arylation reactions. These modifications are fundamental in medicinal chemistry for modulating the pharmacological properties of indoline-based compounds.

N-Alkylation: A prominent method for N-alkylation involves the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents. nih.gov Iron complexes, such as tricarbonyl(cyclopentadienone) iron, have been shown to catalyze the N-alkylation of indolines efficiently. nih.gov For instance, the reaction of an indoline with various benzyl (B1604629) alcohols bearing either electron-donating or electron-withdrawing groups can proceed in good yields. nih.gov This strategy is also effective with other primary alcohols like ethanol (B145695) and n-butanol. nih.gov

N-Arylation: Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used method for forming N-aryl bonds. acs.org Catalytic systems derived from copper(I) iodide (CuI) and diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven effective for the N-arylation of indoles and related heterocycles with aryl iodides and bromides. acs.org The reaction conditions are generally mild, and this method tolerates a variety of functional groups on both the indoline and the aryl halide. acs.orgnih.gov

| Reaction Type | Catalyst/Reagent | Coupling Partner | Key Features |

|---|---|---|---|

| N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex | Primary Alcohols (e.g., benzyl alcohol, ethanol) | Utilizes "borrowing hydrogen" methodology; efficient for a range of alcohols. nih.gov |

| N-Arylation | CuI / Diamine Ligand | Aryl Halides (Iodides, Bromides) | Based on Ullmann condensation; proceeds under mild conditions with broad substrate scope. acs.orgrsc.org |

| N-Arylation | Nickel-based catalysts | (Hetero)aryl (pseudo)halides | Features broad scope and can be conducted at room temperature. nih.gov |

| N-Arylation (Metal-Free) | Diaryliodonium salts | Diaryliodonium salts | Base-dependent selectivity allows for controlled N- or O-arylation. rsc.org |

Direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org For the indoline core, C-H activation can occur at the pyrrolic part or the benzenoid ring, though site selectivity remains a significant challenge. chim.itacs.org

The inherent reactivity of the indoline framework often favors functionalization at positions C2 or C3. chim.it However, significant progress has been made in developing strategies to target the less reactive C-H bonds on the benzene (B151609) core (C4 to C7). nih.govacs.org This is often achieved by employing directing groups attached to the indoline nitrogen, which steer a transition-metal catalyst to a specific C-H bond. nih.govacs.org Various transformations, including arylation, olefination, and acylation, have been accomplished at the C7 position using this approach. nih.gov

Dearomatization of indoles is a primary strategy for accessing the indoline scaffold. nih.gov A common and well-established method involves the electrophilic attack at the C3-position of the indole (B1671886) ring, which is inherently nucleophilic. nih.govnih.gov This attack generates an iminium species that is subsequently trapped by a nucleophile to yield a C2- and C3-functionalized indoline. nih.gov This process transforms a planar aromatic structure into a three-dimensional saturated scaffold. researchgate.net

Recently, methods involving the oxidative umpolung (polarity inversion) of indoles have been developed, where the typically nucleophilic C3-position is rendered electrophilic. nih.gov This can be achieved through various means, including photochemical or electrochemical oxidation, allowing for enantioselective dearomatization reactions. nih.govacs.org

Transition-metal-catalyzed C-H borylation is a valuable transformation that introduces a versatile boronic ester group onto an aromatic or heteroaromatic ring. nih.gov This functional group can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Iridium-based catalysts, often used with bidentate ligands like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), are particularly effective for the C-H borylation of heteroarenes. nih.gov

While ortho-borylation is common, achieving regioselectivity at more remote positions (meta, para) is challenging. nih.gov The development of specialized ligands and catalytic systems allows for sterically or electronically controlled borylation at specific sites on the arene ring. nih.gov Metal-free C-H borylation methods have also been reported, providing an alternative pathway for these transformations. researchgate.net

| Reaction Type | Position | Catalyst/Strategy | Description |

|---|---|---|---|

| C-H Arylation/Olefination | C7 | Palladium or Copper with N-Directing Group | Directing group on the indoline nitrogen guides the metal catalyst to the C7-H bond for functionalization. nih.gov |

| Electrophilic Dearomatization | C2/C3 | Electrophile + Nucleophile | An electrophile attacks the indole C3 position, followed by nucleophilic trapping to form a disubstituted indoline. nih.gov |

| C-H Borylation | Various | Iridium-based catalysts | Introduces a boronic ester group via direct C-H activation, creating a versatile synthetic handle. nih.gov |

C-H Activation and Functionalization

Derivatization Strategies for Advanced Structures

The functionalized 5-fluoro-2-methylindoline core serves as a building block for the synthesis of more elaborate molecules, including complex polycyclic systems found in natural products and pharmaceutical agents.

The indoline scaffold is a common structural element in many natural products, particularly alkaloids. thieme.de Synthetic methods that construct polycyclic systems incorporating the indoline framework are therefore of high value. One such approach involves palladium/norbornene cocatalysis (Catellani reaction), which can be used to construct polycyclic N-alkylindolines. thieme.de This strategy employs an aryl-norbornene-palladacycle as a key intermediate, which then undergoes amination with readily available nitrogen sources like aliphatic amines to form the final polycyclic structure. thieme.de This method provides an atom-economical route to complex indolines without the need for additional ligands. thieme.de

| Synthetic Strategy | Key Intermediate | Reagents | Resulting Structure |

|---|---|---|---|

| Palladium/Norbornene Catalysis | Aryl-norbornene-palladacycle | Aryl halide, Norbornene, Aliphatic amine | Polycyclic N-alkylindolines. thieme.de |

Conversion of Indolines to Indoles

The aromatization of indolines to their corresponding indole structures is a fundamental transformation, often referred to as dehydrogenation or oxidation. This process is crucial for the synthesis of many biologically active indole derivatives. For this compound, this conversion yields 5-Fluoro-2-methylindole, a valuable building block in medicinal chemistry. The reaction involves the formal removal of two hydrogen atoms from the C2 and C3 positions of the indoline core.

Several methods have been developed for the dehydrogenation of the indoline scaffold, many of which are applicable to substituted derivatives like this compound. Palladium-based catalysts are particularly effective for this transformation. For instance, a one-step process involving palladium-catalyzed oxidative dehydrogenation has been reported for a variety of indoline substrates. nih.govresearchgate.net This method often utilizes molecular oxygen (O₂) as the sole, environmentally benign oxidant. The reaction mechanism is believed to involve the initial coordination of the indoline's N–H bond with an electrophilic Pd(II) species, followed by steps that lead to the elimination of H₂ and regeneration of the aromatic indole ring. nih.gov The presence of an electron-withdrawing fluorine atom on the benzene ring, as in this compound, is generally tolerated, although it may decrease the nucleophilicity of the indoline and thus slow the rate of the initial palladium coordination step. nih.gov

Alternative oxidizing agents can also accomplish this transformation. Metal oxides, such as manganese dioxide (MnO₂), have been successfully used for the dehydrogenation of N-acetylindoline derivatives. researchgate.net This method typically requires stoichiometric amounts of the oxidant and heating in a suitable solvent like toluene. The N-acetyl group can be subsequently removed to yield the free indole.

Below is a table summarizing common catalytic systems used for the dehydrogenation of indolines, which are applicable to this compound.

Table 1: Catalytic Systems for the Dehydrogenation of Indolines

| Catalyst | Oxidant | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Pd(OAc)₂ / Neocuproine | O₂ (1 atm) | 1,2-Dichlorobenzene | 40 | Mild conditions, broad substrate scope. nih.govresearchgate.net |

| Pd/C | - | Xylene / Cyclohexene | Reflux | Classic method, often uses a hydrogen acceptor. |

| MnO₂ | - | Toluene / Benzene | Reflux | Stoichiometric oxidant, suitable for N-acetylated indolines. researchgate.net |

Reactions with Electrophiles

The indoline ring system behaves as a substituted aniline (B41778) in electrophilic aromatic substitution (EAS) reactions. The secondary amine is a powerful activating, ortho, para-directing group, strongly influencing the position of substitution on the benzene ring. In this compound, the positions ortho (C7) and para (C5) to the nitrogen atom are electronically activated. However, the C5 position is already occupied by a fluorine atom. Therefore, electrophilic attack is primarily directed to the C7 position. The fluorine atom at C5 has a deactivating inductive effect but a weak activating resonance effect, while the methyl group at C2 has a minor influence on the aromatic ring's reactivity.

To control the reactivity and prevent N-substitution, the indoline nitrogen is often protected with an acyl group, such as an acetyl group. The resulting N-acetylamino group remains a potent ortho, para-director. Studies on the nitration of methyl 1-acetylindoline-2-carboxylate have shown that substitution occurs selectively at the 5-position (para to the nitrogen). researchgate.net For N-acetyl-5-fluoro-2-methylindoline, the C5 position is blocked. The directing power of the N-acetyl group would therefore strongly favor substitution at the C7 position (ortho to the nitrogen).

A more sophisticated method for controlling regioselectivity involves the use of organometallic chemistry. The complexation of 2-methylindoline (B143341) with a tricarbonylchromium(0) fragment, Cr(CO)₃, shields one face of the aromatic ring and alters its reactivity. Treatment of the lithiated (η⁶-2-methylindoline)tricarbonylchromium(0) complex with electrophiles results in highly regioselective functionalization. Research has shown that N-unsubstituted or N-methylated complexes lead to substitution at both C4 and C7, whereas complexes with a bulky N-triisopropylsilyl (TIPS) group direct electrophiles exclusively to the C4 position. This control is attributed to the conformation of the bulky silyl group, which directs the metallation (lithiation) step to the C4 position. Subsequent trapping with an electrophile installs the new substituent at this site.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound Derivatives

| Electrophile (E⁺) | Substrate | Predicted Major Product(s) |

|---|---|---|

| NO₂⁺ (Nitration) | N-Acetyl-5-fluoro-2-methylindoline | 7-Nitro-N-acetyl-5-fluoro-2-methylindoline |

| Br⁺ (Bromination) | N-Acetyl-5-fluoro-2-methylindoline | 7-Bromo-N-acetyl-5-fluoro-2-methylindoline |

| RCO⁺ (Acylation) | This compound (with AlCl₃) | 7-Acyl-5-fluoro-2-methylindoline |

Diastereomeric Control in Reactions

The stereocenter at the C2 position of this compound can influence the stereochemical outcome of reactions, a phenomenon known as diastereomeric control. A notable example of this is observed in the complexation of N-substituted 2-methylindolines with chromium hexacarbonyl, Cr(CO)₆.

When the nitrogen atom of 2-methylindoline is protected with a sterically demanding group, such as a triisopropylsilyl (TIPS) group, the subsequent complexation reaction proceeds with complete diastereoselectivity. The bulky N-TIPS group forces the chromium tricarbonyl moiety to coordinate to the face of the aromatic ring opposite to the silyl group. This results in the exclusive formation of the endo diastereomer of the (η⁶-N-TIPS-2-methylindoline)tricarbonylchromium(0) complex. In this context, endo refers to the diastereomer where the Cr(CO)₃ group and the C2-methyl group are on the same side of the indoline's approximate plane.

This high degree of diastereomeric control is a direct consequence of the existing stereocenter at C2 in conjunction with the steric bulk of the N-substituent. The chiral information embodied in the 2-methylindoline scaffold is effectively transferred to the newly formed planar chirality of the arene-metal complex. This selective formation of a single diastereomer is crucial for subsequent stereocontrolled functionalization reactions, as seen in the regioselective electrophilic substitutions discussed previously.

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Fluoro-2-methylindoline, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the chiral center at position 2, the methylene (B1212753) protons at position 3, the methyl group protons, and the amine (N-H) proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to a specific proton in the structure.

A hypothetical data table for the ¹H NMR analysis would typically include:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| data unavailable | data unavailable | data unavailable | data unavailable | Aromatic-H |

| data unavailable | data unavailable | data unavailable | data unavailable | Aromatic-H |

| data unavailable | data unavailable | data unavailable | data unavailable | Aromatic-H |

| data unavailable | data unavailable | data unavailable | data unavailable | H-2 |

| data unavailable | data unavailable | data unavailable | data unavailable | N-H |

| data unavailable | data unavailable | data unavailable | data unavailable | H-3 |

| data unavailable | data unavailable | data unavailable | data unavailable | CH₃ |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. A broadband proton-decoupled ¹³C NMR spectrum for this compound would show a separate signal for each unique carbon atom. The molecule has nine carbon atoms, and due to molecular asymmetry, nine distinct signals would be expected. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms, such as the fluorine and nitrogen atoms. The carbons bonded to these heteroatoms would appear further downfield. openstax.org

A typical data table for the ¹³C NMR analysis would look as follows:

| Chemical Shift (δ, ppm) | Assignment |

| data unavailable | C-2 |

| data unavailable | C-3 |

| data unavailable | C-3a |

| data unavailable | C-4 |

| data unavailable | C-5 |

| data unavailable | C-6 |

| data unavailable | C-7 |

| data unavailable | C-7a |

| data unavailable | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀FN), the molecular weight is approximately 151.18 g/mol . synblock.comcymitquimica.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 151. The spectrum would also display various fragment ions resulting from the cleavage of the molecular ion, which can provide valuable structural information. Common fragmentation patterns for indolines might include the loss of the methyl group or cleavage of the five-membered ring.

A summary of expected mass spectrometry findings would be presented in a table like this:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | data unavailable | [M]⁺ (Molecular Ion) |

| data unavailable | data unavailable | data unavailable |

| data unavailable | data unavailable | data unavailable |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks would include N-H stretching for the secondary amine, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a strong C-F stretching band, which is characteristic of organofluorine compounds. upi.eduresearchgate.net

A table summarizing the FTIR data would contain the following information:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| data unavailable | N-H Stretch | Secondary Amine |

| data unavailable | C-H Stretch | Aromatic |

| data unavailable | C-H Stretch | Aliphatic |

| data unavailable | C=C Stretch | Aromatic Ring |

| data unavailable | C-N Stretch | Amine |

| data unavailable | C-F Stretch | Aryl Fluoride (B91410) |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and conjugated systems. The indoline (B122111) structure contains a benzene (B151609) ring, which is a chromophore that absorbs in the UV region. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene ring system. The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the ring and the solvent used for the analysis. utoronto.ca

A data table for UV-Visible spectroscopy would typically list the following:

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| data unavailable | data unavailable | data unavailable | data unavailable |

| data unavailable | data unavailable | data unavailable | data unavailable |

HPLC and Chromatography Methods for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the yield of synthesized organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for this purpose due to its versatility in handling compounds of varied polarity. ijarsct.co.in

A typical RP-HPLC method for analyzing this compound would involve a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. chemass.si The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure that the amine group in the indoline structure is protonated, which typically results in sharper peaks and more reproducible retention times. sielc.com

Purity Determination: To determine the purity, a sample of the synthesized this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their hydrophobicity. The primary compound, this compound, will elute at a specific retention time. The purity is then calculated based on the relative area of its peak compared to the total area of all peaks in the chromatogram, detected commonly by a UV-Vis detector set at a wavelength where the indoline chromophore absorbs strongly.

A standard setup for the analysis is detailed in the table below.

| Parameter | Typical Value/Condition |

| Stationary Phase | Reversed-Phase C18 (octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-35 °C |

| Detection | UV-Vis at ~254 nm or ~280 nm |

| Injection Volume | 5-20 µL |

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental data. For this compound, methods such as Density Functional Theory (DFT) and molecular docking are invaluable for predicting its structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. karazin.ua Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.gov These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. semanticscholar.org

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. nih.gov The results are crucial for interpreting experimental spectra. Each calculated frequency corresponds to a specific molecular vibration, such as the stretching or bending of bonds (e.g., N-H stretch, C-F stretch, aromatic C-H bends). The theoretical spectrum for this compound can be compared to its experimentally obtained spectrum to confirm its structure and identity. Calculations on the closely related molecule, 2-methylindoline (B143341), serve as an excellent reference for assigning these vibrational modes. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom. The LUMO is likely distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. semanticscholar.orgemerginginvestigators.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, key reactivity descriptors can be calculated. nih.gov

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative fluorine and nitrogen atoms. The most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for hydrogen bonding donation. core.ac.uk

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. nih.govthesciencein.org

Indoline and its derivatives are common scaffolds in medicinal chemistry and have been subjected to numerous docking studies against various biological targets like kinases, proteases, and receptors. acs.orgtandfonline.com A docking study for this compound would involve:

Obtaining or modeling the 3D structure of the compound.

Selecting a relevant protein target from a database like the Protein Data Bank (PDB).

Using a docking software (e.g., AutoDock, PyRx) to place the ligand into the active site of the protein. nih.gov

The software calculates the most stable binding poses and estimates the binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Analysis of the best pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and the protein's amino acid residues. acs.org

Such studies can guide the rational design of more potent analogues by identifying which functional groups are critical for binding.

Ligand-Protein Interactions

The interaction between a ligand, such as this compound, and its protein target is fundamental to its biological activity. These non-covalent interactions, which govern molecular recognition, include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. Computational docking is a primary tool used to predict the binding mode and affinity of a ligand within a protein's active site.

In silico docking studies on indoline-based compounds have been performed to explore their therapeutic potential. For instance, molecular docking was used to screen an in-house library of 53 molecules, including indoline-ring-containing structures, against the 5-lipoxygenase (5-LOX) enzyme. The selection of potential inhibitors was based on the energy score and the distance from the catalytic iron ion, with promising candidates being less than 4 Å away. acs.org Similarly, docking studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives against the SARS-CoV-2 main protease (Mpro) and human mast cell tryptase helped identify top-rated compounds based on total energy, binding affinity, hydrogen bonds, and hydrophobicity. mdpi.com

These studies highlight the importance of specific functional groups and their orientation for optimal binding. For this compound, the fluorine atom at the 5-position and the methyl group at the 2-position are expected to significantly influence its interaction profile with target proteins. The fluorine atom can participate in hydrogen bonding or halogen bonding, while the methyl group can engage in hydrophobic interactions, potentially fitting into a lipophilic pocket within the binding site. nih.gov

A hypothetical representation of key interactions for a similar compound is shown in the table below.

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | GLY 143 | 2.89 |

| Hydrophobic Interaction | CYS 145 | 5.08 |

| Non-classical Hydrogen Bond | HIS 172 | 2.82 |

Note: This data is illustrative, based on interactions of 5-fluorouracil (B62378) with the main protease of nCoV, as specific data for this compound was not available. nih.gov

Binding Affinity Prediction

Predicting the binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a critical step in drug discovery. Scoring functions within docking programs provide an initial estimate, but more advanced methods, including machine learning and deep learning models, are increasingly used for more accurate predictions. biorxiv.org These models are trained on large datasets of protein-ligand complexes with experimentally determined affinities.

For instance, a deep learning framework named BALM utilizes pretrained protein and ligand language models to predict binding affinity by optimizing cosine similarity in a shared embedding space. biorxiv.org Such models have shown strong performance, even outperforming traditional docking methods in certain scenarios.

The binding affinity of this compound would be influenced by its structural and chemical properties. The introduction of a methyl group can enhance binding affinity if it fits into an empty hydrophobic pocket in the target protein. nih.gov The fluorine atom can also contribute favorably to binding energy. The predicted binding affinities for a series of fluoro-compounds against a target can help in ranking and prioritizing them for further studies.

The table below shows example binding energies from a docking study of various repurposed drugs against the main protease of nCoV, illustrating the range of values obtained in such predictions.

| Compound | Binding Energy (kcal/mol) |

| 5-fluorouracil | -74.59 |

| Doxorubicin | -121.89 |

| Methotrexate | -111.43 |

| Paclitaxel | -99.91 |

Source: Data from a study on repurposed drugs against Mpro of nCoV. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking poses. These simulations model the movements and interactions of atoms and molecules, allowing for the assessment of complex stability and conformational changes upon ligand binding. jmchemsci.com

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Radius of Gyration (Rg) to evaluate the compactness of the system. MD simulations have been successfully used to validate docking results for various compounds, confirming the stability of ligand binding within the active site. For example, simulations of repurposed drugs with the main protease of nCoV corroborated the binding energy findings from molecular docking. nih.gov

For this compound, an MD simulation would reveal how the compound and the protein's active site adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in mediating interactions. This information is vital for understanding the mechanism of action and for designing derivatives with improved stability and affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. iosrjournals.org

QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. Studies on derivatives of indole (B1671886) and fluoroquinolone have successfully used QSAR to design new compounds with enhanced biological activity. iosrjournals.orgnih.gov For example, a QSAR study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents developed a robust model with a high predictive correlation coefficient (R²pred = 0.901), identifying key physicochemical properties that influence activity. nih.gov

A QSAR study involving this compound and its derivatives would involve calculating a range of descriptors and using statistical methods like multiple linear regression to build a predictive model. This would help identify which structural features are most important for the desired biological activity, facilitating lead optimization.

Example of Descriptors Used in QSAR Models:

| Descriptor Type | Example Descriptor | Potential Influence |

| Electronic | Dipole Moment | Governs electrostatic interactions |

| Steric | Molar Refractivity | Relates to molecule size and polarizability |